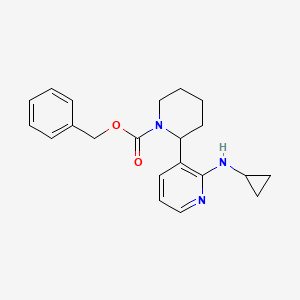

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C21H25N3O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

benzyl 2-[2-(cyclopropylamino)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C21H25N3O2/c25-21(26-15-16-7-2-1-3-8-16)24-14-5-4-10-19(24)18-9-6-13-22-20(18)23-17-11-12-17/h1-3,6-9,13,17,19H,4-5,10-12,14-15H2,(H,22,23) |

InChI Key |

UHHIZLQRAIJHJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=C(N=CC=C2)NC3CC3)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation and storage are essential to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences among benzyl-substituted piperidine-1-carboxylate derivatives:

Biological Activity

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352510-61-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and neurological disorders. This article delves into its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 303.47 g/mol

The structure features a piperidine ring, a pyridine moiety, and a cyclopropylamino group, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds related to piperidine derivatives exhibit significant anticancer properties. For instance, research has shown that piperidine-based compounds can selectively induce cytotoxicity in various cancer cell lines. This compound has been investigated for its effects on cell viability, apoptosis induction, and cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 15 | Apoptosis induction |

| Compound B | HCT-116 (Colon) | 12 | Tubulin polymerization inhibition |

| This compound | MCF-7 (Breast) | TBD | TBD |

Note: TBD = To Be Determined

In a study focusing on piperidine derivatives, it was found that the most potent compounds could arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutics like Paclitaxel .

Neuropharmacological Effects

Beyond its anticancer potential, this compound may also exhibit neuroprotective properties. Research indicates that certain piperidine derivatives can modulate neurotransmitter systems and possess anti-inflammatory effects in neuronal contexts. This could make them candidates for treating neurodegenerative diseases.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : An MTT assay was performed to determine cell viability post-treatment with varying concentrations of the compound.

- Findings : The compound demonstrated significant cytotoxicity with an IC₅₀ value lower than many existing treatments.

-

Neuropharmacological Investigation :

- Objective : To assess the impact of the compound on neuronal cell survival under oxidative stress.

- Methodology : Neuronal cultures were exposed to oxidative stressors with and without treatment of the compound.

- Findings : The compound exhibited protective effects against oxidative damage, suggesting potential use in neuroprotection .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate, and how can reaction yields be optimized?

The synthesis of structurally related piperidine-carboxylates typically involves multi-step reactions. For example:

- Step 1 : Formation of the pyridine-3-ylpiperidine core via nucleophilic substitution or coupling reactions.

- Step 2 : Cyclopropane introduction via cyclopropylamine under palladium-catalyzed conditions .

- Step 3 : Benzyl protection of the piperidine nitrogen using benzyl chloroformate in dichloromethane with triethylamine as a base .

Q. Optimization Strategies :

Q. How should researchers characterize the purity and structural integrity of this compound?

Recommended analytical methods include:

- NMR Spectroscopy : Confirm stereochemistry (e.g., ¹H/¹³C NMR for cyclopropyl and benzyl group assignments) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Note : Structural analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate have shown challenges in resolving enantiomers; chiral columns may be required .

Q. What safety precautions are necessary when handling this compound in the lab?

While toxicological data for this specific compound are limited, related benzyl-protected piperidines require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- First Aid : For skin exposure, wash immediately with soap/water for 15 minutes; for eye contact, flush with water for 10–15 minutes .

Advanced Research Questions

Q. How does the cyclopropylamino group influence the compound’s stability under varying pH and temperature conditions?

- pH Stability : Cyclopropane rings are generally stable in neutral conditions but may undergo ring-opening in strongly acidic/basic environments. Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours) with LC-MS monitoring .

- Thermal Stability : Thermogravimetric analysis (TGA) of analogs like Benzyl 4-Hydroxy-1-piperidinecarboxylate shows decomposition above 167°C . Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What strategies can resolve contradictions in biological activity data between this compound and its fluorinated analogs?

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target receptors (e.g., GPCRs or kinases) .

- Structural Modeling : Perform molecular docking to compare interactions of cyclopropyl vs. fluorinated groups (e.g., fluorine’s electronegativity vs. cyclopropane’s strain effects) .

- Metabolic Profiling : Evaluate hepatic microsomal stability to identify pharmacokinetic discrepancies .

Q. How can researchers investigate the compound’s potential as a protease inhibitor or receptor modulator?

- In Vitro Assays :

- In Vivo Models : Use zebrafish or rodent models to assess bioavailability and toxicity (dose range: 1–50 mg/kg) .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

- Challenge 1 : Low yields in cyclopropane introduction due to steric hindrance.

Solution : Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and reaction time . - Challenge 2 : Purification of polar intermediates.

Solution : Use flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC .

Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity?

- Case Study : Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate showed 10-fold higher receptor affinity than its (3S,4S) counterpart .

- Method : Synthesize enantiomers via chiral resolution (e.g., Chiralpak AD-H column) and compare IC₅₀ values in target assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.